molecular formula C41H62O15 B2371769 Betavulgaroside IV CAS No. 168010-06-8

Betavulgaroside IV

Cat. No.: B2371769
CAS No.: 168010-06-8
M. Wt: 794.932
InChI Key: FHMLSFRFOXEUGU-ODNNQJIDSA-N
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Description

Betavulgaroside IV is a triterpene seco-glycoside, a type of plant saponin, primarily found in Beta vulgaris (sugar beet). It belongs to a small family of triterpene glycosides and is known for its various biological activities, including hypoglycemic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Betavulgaroside IV involves the extraction of triterpene glycosides from Beta vulgaris. The process typically includes:

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques ensures high purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: Betavulgaroside IV undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can have different biological activities .

Scientific Research Applications

Betavulgaroside IV has a wide range of applications in scientific research:

    Chemistry: Used as a reference compound in the study of triterpene glycosides.

    Biology: Investigated for its role in modulating bacterial communities and metabolomics profiles.

    Medicine: Studied for its hypoglycemic activity and potential use in diabetes treatment.

    Industry: Utilized in the production of functional foods and nutraceuticals

Mechanism of Action

Betavulgaroside IV exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Betavulgaroside IV is unique among triterpene glycosides due to its specific structure and biological activities. Similar compounds include:

This compound stands out due to its specific glycosidic bonds and unique biological effects, making it a valuable compound for various scientific and industrial applications.

Biological Activity

Betavulgaroside IV is a triterpene glycoside derived from the roots of Beta vulgaris (sugar beet). It has garnered attention due to its diverse biological activities, particularly its hypoglycemic effects and potential applications in medicine and nutrition. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features an acetal-type substituent that distinguishes it from other betavulgarosides. Its structural complexity contributes to its biological activity, making it an interesting subject for pharmacological studies. The compound is characterized by its glycosidic bonds, which play a crucial role in its interaction with biological systems.

PropertyDescription
Molecular FormulaC₃₃H₅₄O₁₄
Molecular Weight624.8 g/mol
SolubilitySoluble in methanol and ethanol
StereochemistryAcetal-type substituent

Hypoglycemic Activity

One of the most significant biological activities attributed to this compound is its hypoglycemic effect . Research indicates that this compound enhances glucose uptake in cells, thereby lowering blood glucose levels. Studies have demonstrated that administration of this compound to glucose-loaded rats resulted in a notable reduction in blood sugar levels without causing adverse effects such as weight loss or hepatic impairment .

  • Inhibition of Glucose Transporters : this compound may inhibit glucose transporters, reducing glucose absorption in the intestines.
  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit α-amylase and α-glucosidase activities, enzymes responsible for carbohydrate digestion, thereby decreasing postprandial hyperglycemia .

Antifungal Activity

This compound exhibits antifungal properties , which are attributed to its ability to alter metabolic profiles in fungi. This alteration leads to decreased accumulation of triterpene glycosides, inhibiting fungal growth effectively.

Other Biological Activities

  • Antioxidant Properties : The compound has been associated with antioxidant activity, contributing to cellular protection against oxidative stress.
  • Anti-inflammatory Effects : Some studies suggest that this compound may modulate inflammatory pathways, although further research is needed to elucidate these mechanisms.

Study 1: Hypoglycemic Effects in Diabetic Rats

A study conducted by Yanardag et al. (2020) investigated the hypoglycemic effects of this compound in diabetic rats. The results showed a significant reduction in blood glucose levels (up to 40%) following administration of the compound. The study concluded that saponins present in the extract play a crucial role in this hypoglycemic action by preventing glycogenolysis and gluconeogenesis .

Study 2: Antifungal Activity Assessment

Another study focused on the antifungal activity of this compound against various fungal strains. Results indicated that the compound significantly inhibited fungal growth, demonstrating potential as a natural antifungal agent .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with other triterpene glycosides:

CompoundHypoglycemic ActivityAntifungal ActivityUnique Features
This compoundYesYesAcetal-type substituent
Medicagenic AcidYesNoSimilar structure but different activity
SoyasapogenolNoYesKnown for antifungal properties

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-[(1S,2S)-2-carboxy-1-(carboxymethoxy)-2-hydroxyethoxy]-3,5-dihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H62O15/c1-36(2)14-16-41(35(51)52)17-15-39(6)20(21(41)18-36)8-9-23-38(5)12-11-24(37(3,4)22(38)10-13-40(23,39)7)54-34-27(45)29(26(44)30(56-34)32(49)50)55-33(28(46)31(47)48)53-19-25(42)43/h8,21-24,26-30,33-34,44-46H,9-19H2,1-7H3,(H,42,43)(H,47,48)(H,49,50)(H,51,52)/t21-,22-,23+,24-,26-,27+,28+,29-,30-,33-,34+,38-,39+,40+,41-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHMLSFRFOXEUGU-YPXCEIQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC(C(C(=O)O)O)OCC(=O)O)O)C)C)C2C1)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O[C@@H]([C@@H](C(=O)O)O)OCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H62O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40937427
Record name 28-Hydroxy-28-oxoolean-12-en-3-yl 3-O-[2-carboxy-1-(carboxymethoxy)-2-hydroxyethyl]hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40937427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

794.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168010-06-8
Record name Betavulgaroside IV
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=168010-06-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Betavulgaroside IV
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168010068
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 28-Hydroxy-28-oxoolean-12-en-3-yl 3-O-[2-carboxy-1-(carboxymethoxy)-2-hydroxyethyl]hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40937427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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